LogP Differential of −1.48 Units Versus Cyclopentanecarbaldehyde Confers Superior Aqueous Compatibility for Bioconjugation and Aqueous-Phase Synthesis
3-Hydroxycyclopentane-1-carbaldehyde exhibits a computed XLogP3 of −0.1, compared to a measured/computed LogP of 1.34–1.38 for the unsubstituted analog cyclopentanecarbaldehyde (CAS 872-53-7), yielding a ΔLogP of approximately −1.48 log units [1]. This shift from a moderately lipophilic compound to a hydrophilic one fundamentally alters the compound's partitioning behavior: the target compound preferentially partitions into aqueous phases, enabling its use in aqueous bioconjugation reactions, enzyme-catalyzed transformations, and water-compatible synthetic protocols where cyclopentanecarbaldehyde would require organic co-solvents or phase-transfer catalysis [1].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = −0.1 (PubChem computed) |
| Comparator Or Baseline | Cyclopentanecarbaldehyde: LogP = 1.34 (ChemSrc) to 1.38 (Molbase) |
| Quantified Difference | ΔLogP ≈ −1.44 to −1.48 (target is >27× more hydrophilic) |
| Conditions | Computed/measured partition coefficient between n-octanol and water at 25°C |
Why This Matters
A LogP below 0 versus above 1.3 determines whether a synthetic intermediate can be used directly in aqueous-phase reactions without co-solvent or surfactant, directly impacting reaction design and purification strategy in medicinal chemistry and bioconjugation workflows.
- [1] PubChem Compound Summary, CID 14106676, 3-Hydroxycyclopentane-1-carbaldehyde. XLogP3: −0.1. National Center for Biotechnology Information. Accessed May 2026. View Source
